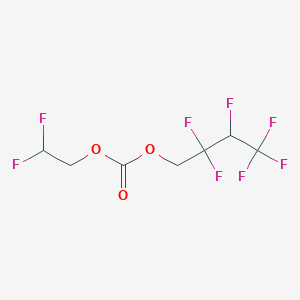
tert-Butyl 1H,1H,7H-perfluorohexyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 1H,1H,7H-perfluorohexyl carbonate: is a specialized organofluorine compound known for its unique chemical properties and applications. This compound is characterized by the presence of a perfluoroalkyl group, which imparts significant hydrophobicity and chemical stability. It is used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1H,1H,7H-perfluorohexyl carbonate typically involves the reaction of tert-butyl chloroformate with 1H,1H,7H-perfluorohexanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
tert-Butyl chloroformate+1H,1H,7H-perfluorohexanol→tert-Butyl 1H,1H,7H-perfluorohexyl carbonate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions and optimize the reaction parameters for higher yields.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: tert-Butyl 1H,1H,7H-perfluorohexyl carbonate can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of 1H,1H,7H-perfluorohexanol and carbon dioxide.
Substitution: The carbonate group can be substituted by nucleophiles such as amines or alcohols, resulting in the formation of corresponding carbamates or carbonates.
Common Reagents and Conditions:
Hydrolysis: Water or dilute acids (e.g., hydrochloric acid).
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like triethylamine.
Major Products:
Hydrolysis: 1H,1H,7H-perfluorohexanol and carbon dioxide.
Substitution: Corresponding carbamates or carbonates.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for the introduction of perfluoroalkyl groups.
- Employed in the preparation of fluorinated polymers and surfactants.
Biology and Medicine:
- Investigated for its potential use in drug delivery systems due to its hydrophobic nature and stability.
- Studied for its role in the development of fluorinated pharmaceuticals.
Industry:
- Utilized in the production of specialty coatings and materials that require high chemical resistance and hydrophobicity.
- Applied in the manufacture of electronic components where fluorinated compounds are needed for their insulating properties.
Mécanisme D'action
The mechanism by which tert-Butyl 1H,1H,7H-perfluorohexyl carbonate exerts its effects is primarily through its chemical stability and hydrophobicity. The perfluoroalkyl group provides resistance to degradation and interaction with other molecules, making it an ideal candidate for applications requiring long-term stability. The carbonate group can undergo hydrolysis or substitution reactions, allowing for controlled release or modification in various applications.
Comparaison Avec Des Composés Similaires
- tert-Butyl 1H,1H,7H-perfluoroheptyl carbonate
- tert-Butyl 1H,1H,7H-perfluorooctyl carbonate
Comparison:
- Hydrophobicity: tert-Butyl 1H,1H,7H-perfluorohexyl carbonate has a shorter perfluoroalkyl chain compared to tert-Butyl 1H,1H,7H-perfluorooctyl carbonate, resulting in slightly lower hydrophobicity.
- Chemical Stability: All three compounds exhibit high chemical stability due to the presence of the perfluoroalkyl group.
- Applications: While all three compounds are used in similar applications, the specific choice depends on the required hydrophobicity and chain length for the intended use.
Propriétés
Formule moléculaire |
C12H12F12O3 |
|---|---|
Poids moléculaire |
432.20 g/mol |
Nom IUPAC |
tert-butyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate |
InChI |
InChI=1S/C12H12F12O3/c1-7(2,3)27-6(25)26-4-8(15,16)10(19,20)12(23,24)11(21,22)9(17,18)5(13)14/h5H,4H2,1-3H3 |
Clé InChI |
SMXXKASMDRIIPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


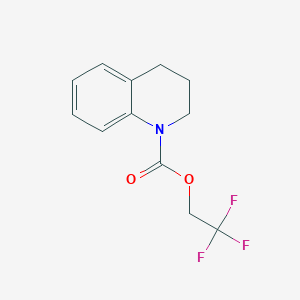
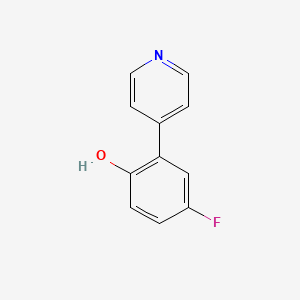

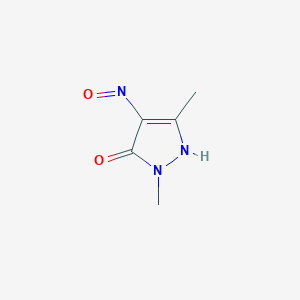
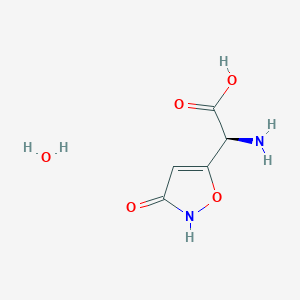

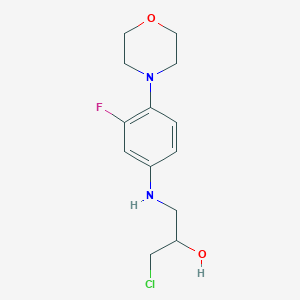
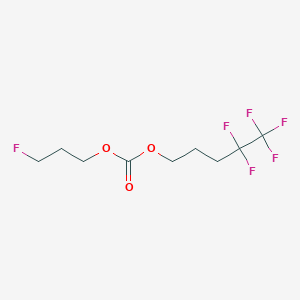

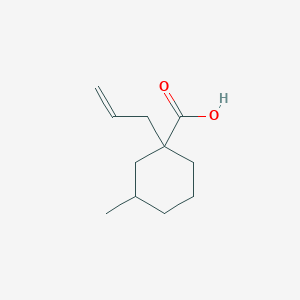
![(5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12089305.png)

